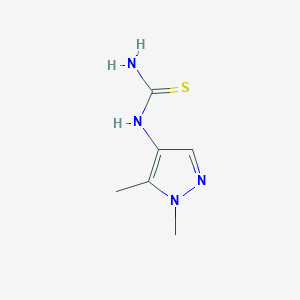

1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,5-dimethylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-5(9-6(7)11)3-8-10(4)2/h3H,1-2H3,(H3,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPCSJVPBANTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,5 Dimethyl 1h Pyrazol 4 Yl Thiourea and Analogues

Established Synthetic Pathways for Pyrazolyl Thioureas

The traditional synthesis of pyrazolyl thioureas primarily relies on the condensation reaction between an isothiocyanate and an amine. This can be approached in two ways: by reacting a pyrazole-derived isothiocyanate with a generic amine or by reacting a pyrazolyl amine with a generic isothiocyanate. Additionally, multi-component reactions have emerged as a powerful tool for constructing the pyrazolyl thiourea (B124793) framework in a single step.

Isothiocyanate-Amine Condensation Approaches

The most common and straightforward method for the synthesis of pyrazolyl thioureas is the reaction between a pyrazole (B372694) derivative and an isothiocyanate. nih.govacs.org This convergent synthesis involves the addition of an isothiocyanate to a pyrazole or a pyrazole derivative. acs.org

In this approach, a pyrazole moiety is first converted into a pyrazole-4-carbonyl isothiocyanate intermediate. This is typically achieved by reacting a 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189). researchgate.net The resulting pyrazole isothiocyanate can then be reacted with various amines to yield the desired pyrazolyl acyl thiourea derivatives. researchgate.net For instance, sixteen novel pyrazole acyl thiourea derivatives were synthesized by reacting 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates with fluorinated aromatic amines. researchgate.net

A specific example is the synthesis of 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide, which serves as a versatile intermediate for the preparation of various thiourea derivatives. researchgate.net

This alternative and widely used method involves the reaction of a pyrazolyl amine with a suitable isothiocyanate. A variety of pyrazole-based (thio)urea derivatives have been synthesized through the condensation of 4-(3-substituted phenyl-1H-pyrazol-1-yl)anilines with different isocyanates and thiocyanates. nih.gov

For example, a library of pyrazolyl thioureas was prepared by reacting 5-amino-pyrazoles with various benzoyl isothiocyanates in anhydrous tetrahydrofuran (B95107) (THF) for 12 hours. mdpi.com This one-pot reaction yielded the final products in yields ranging from 35% to 94%. mdpi.com Similarly, stirring 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with phenyl isothiocyanate in the presence of potassium hydroxide, followed by the addition of phenacyl bromide derivatives, afforded the corresponding thiourea analogues. ekb.egekb.eg

Table 1: Synthesis of Pyrazolyl Thiourea Derivatives via Isothiocyanate-Amine Condensation This table is interactive. You can sort and filter the data.

| Pyrazolyl Amine/Isothiocyanate | Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Amino-pyrazoles | Benzoyl isothiocyanates | Anhydrous THF | Reflux, 12 h | 35-94 | mdpi.com |

| 4-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)aniline | Various isothiocyanates | Not specified | Mild conditions | Excellent | nih.gov |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Phenyl isothiocyanate | Not specified | KOH | Not specified | ekb.egekb.eg |

Multi-Component Reactions (MCRs) for Pyrazolyl Thiourea Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, have gained prominence in the synthesis of pyrazole derivatives due to their efficiency and atom economy. nih.govrsc.org Several MCRs have been developed for the synthesis of pyrazole-containing heterocyclic systems. nih.gov

While direct MCRs for 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea are not extensively detailed, analogous structures can be synthesized using this approach. For instance, a one-pot, three-component synthesis of multifunctionalized pyrazole derivatives has been achieved through the p-toluenesulfonic acid (p-TsOH)-catalyzed reaction of cyclic β-diketones, arylglyoxals, and arylhydrazones. chemistryviews.org Another example involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones to yield pyrazolo[3,4-b]pyridines under solvent-free conditions. nih.gov

A continuous-flow synthesis of thioureas has been developed as a multi-component reaction starting from isocyanides, amidines, or amines and sulfur, utilizing an aqueous polysulfide solution. nih.gov This method highlights the potential for MCRs in thiourea synthesis under controlled conditions. nih.gov

Green Chemistry Approaches in Pyrazolyl Thiourea Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of pyrazolyl thioureas, this has translated into exploring solvent-free reactions and the use of aqueous media.

Solvent-Free and Aqueous Medium Syntheses

Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. A solvent-less method has been reported for the synthesis of 3,5-dimethyl-1H-pyrazole, a precursor for pyrazolyl thioureas. acs.org This was achieved by grinding 2,4-pentanedione with hydrazine (B178648) in the presence of silicon dioxide. acs.org The synthesis of pyrazolo[3,4-b]pyridines has also been accomplished under multicomponent solvent-free conditions. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. An aqueous polysulfide solution has been successfully employed in the continuous-flow multicomponent synthesis of thioureas. nih.gov Furthermore, the synthesis of various isothiocyanates, key precursors for thioureas, has been achieved in an aqueous medium with high yields. nih.gov The taurine-catalyzed four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) in water has been used to produce 1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating the feasibility of aqueous synthesis for complex pyrazole derivatives. nih.gov

Table 2: Green Synthesis Approaches for Pyrazoles and Thioureas This table is interactive. You can sort and filter the data.

| Reaction | Approach | Reactants | Catalyst/Medium | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of 3,5-dimethyl-1H-pyrazole | Solvent-free | 2,4-Pentanedione, Hydrazine | Silicon dioxide | 62 | acs.org |

| Synthesis of Pyrazolo[3,4-b]pyridines | Solvent-free MCR | 5-Aminopyrazole, Trifluoromethyl-β-diketones | None | Not specified | nih.gov |

| Synthesis of Thioureas | Aqueous MCR | Isocyanides, Amines, Sulfur | Aqueous polysulfide solution | Not specified | nih.gov |

| Synthesis of Isothiocyanates | Aqueous medium | Amines, Carbon disulfide | DMT/NMM/TsO− | 72-96 | nih.gov |

| Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles | Aqueous MCR | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine | Taurine/Water | 85-92 | nih.gov |

Catalytic Methods Utilizing Thiourea or its Derivatives as Catalysts

While direct catalytic applications of this compound itself are not extensively documented in publicly available literature, the broader class of pyrazolyl thiourea derivatives has emerged as effective organocatalysts in various asymmetric reactions. These catalysts typically operate through a mechanism of hydrogen bonding, where the thiourea moiety activates substrates.

Chiral substituted pyrazole-3-thioureides, for instance, have been successfully employed as organocatalysts in asymmetric Henry (nitroaldol) reactions. These reactions, which form a carbon-carbon bond between a nitroalkane and a carbonyl compound, are fundamental in organic synthesis. In such catalytic systems, the pyrazole moiety can be modified to tune the steric and electronic properties of the catalyst, thereby influencing the enantioselectivity and yield of the reaction. The thiourea group acts as a hydrogen bond donor, activating the electrophile, while a basic site elsewhere in the catalyst activates the nucleophile.

The general catalytic cycle involves the formation of a complex between the thiourea catalyst and the electrophile (e.g., an aldehyde) through hydrogen bonding. This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack by the nitronate anion, which is generated by the basic component of the catalyst. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

Functionalization Strategies for the this compound Core

The versatility of the this compound scaffold lies in its amenability to chemical modification at multiple sites, allowing for the generation of diverse chemical libraries for various applications.

Modification at the Pyrazole Ring

The 1,5-dimethyl-1H-pyrazole ring of the target compound can be functionalized through several synthetic routes, often starting from a suitably substituted 4-aminopyrazole precursor. The reactivity of the pyrazole ring allows for electrophilic substitution, primarily at the C4 position if vacant, but since the thiourea moiety is already at this position, modifications often involve derivatization of the substituents at other positions or direct functionalization of the ring itself prior to the introduction of the thiourea group.

One common strategy involves the synthesis of pyrazole-4-carbonyl chloride intermediates. For example, starting from ethyl acetoacetate and a hydrazine derivative, a pyrazole ring can be constructed. Subsequent formylation, oxidation, and chlorination steps can yield a 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. nih.gov This reactive intermediate can then be used to introduce various functionalities to the pyrazole core before the formation of the thiourea.

Furthermore, direct C-H functionalization of the pyrazole ring is a powerful tool. For instance, palladium-catalyzed C-4 arylation of 5-aminopyrazoles can be achieved using boronic acids in the presence of N-iodosuccinimide (NIS). chim.it This method allows for the introduction of various aryl groups onto the pyrazole ring, enhancing molecular diversity.

Functionalization at the Thiourea Moiety

The thiourea moiety of this compound is a key site for functionalization, enabling the synthesis of a wide range of N-substituted derivatives. A common synthetic route involves the reaction of a pyrazole isothiocyanate with a primary or secondary amine.

Specifically, a 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be reacted with ammonium thiocyanate to generate the corresponding pyrazole-4-carbonyl isothiocyanate. nih.gov This isothiocyanate is a versatile intermediate that readily reacts with various amines to afford the desired N-acyl thiourea derivatives. nih.gov This approach allows for the introduction of a wide variety of substituents on the terminal nitrogen of the thiourea group, which is crucial for tuning the biological activity and physicochemical properties of the molecule. For example, reaction with fluorinated aromatic amines can lead to a series of fluorinated pyrazole acyl thiourea derivatives. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the this compound core is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for a desired biological effect.

Libraries of pyrazolyl thiourea derivatives have been synthesized and evaluated for a range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.govresearchgate.netnih.gov These studies have provided valuable insights into the SAR of this class of compounds.

For instance, in a study on pyrazole acyl thiourea derivatives, it was found that the nature of the substituent on the thiourea nitrogen had a significant impact on antifungal activity. nih.gov The incorporation of a 2-fluorophenethyl group was shown to enhance the antifungal activity against certain fungal strains. mdpi.com

Similarly, SAR studies on adamantyl-bearing pyrazolyl-thioureas have been conducted to probe their potential as antibacterial agents. researchgate.net These studies revealed that the substitution pattern on both the pyrazole ring and the thiourea moiety plays a critical role in their copper-dependent anti-Staphylococcal activity. researchgate.net

The following table summarizes the biological activities of some pyrazolyl thiourea derivatives, highlighting the importance of substitution patterns for SAR.

| Compound ID | Pyrazole Substituents | Thiourea Substituent (R) | Biological Activity | Reference |

| 6b | 1,3-dimethyl, 5-chloro | 4-Bromo-2-(trifluoromethyl)phenyl | Antifungal (F. oxysporum) | nih.gov |

| 6h | 1,3-dimethyl, 5-chloro | 2-Fluorophenethyl | Antifungal (F. oxysporum, C. mandshurica) | nih.govmdpi.com |

| 7a | 1-(4-aminophenyl), 3-(3,4-dimethoxyphenyl) | 3,4-Dichlorophenyl | Antibacterial (S. aureus) | researchgate.net |

| 7j | 1-(4-aminophenyl), 3-(3,4-dimethoxyphenyl) | 2,4-Difluorophenyl | Antimycobacterial (M. tuberculosis) | researchgate.net |

These examples underscore the importance of systematic derivatization in identifying potent and selective bioactive compounds based on the this compound scaffold.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes4.2.1. Exploration of Rotational Isomers (e.g., S, U, M, Z forms of the thiourea (B124793) moiety) 4.2.2. Solvent Effects on Conformational Preferences

A comprehensive article on this specific compound cannot be generated without dedicated research studies providing the necessary computational data.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules and their interactions over time. nih.gov For pyrazole (B372694) and thiourea derivatives, MD simulations have been instrumental in elucidating conformational behaviors, binding stability with biological targets, and solvent interactions. nih.goveurasianjournals.com

Dynamic Behavior: MD simulations can reveal the flexibility and conformational landscape of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea. Such studies on other pyrazole-containing compounds have been used to understand their binding stability within the active sites of enzymes, a critical aspect of drug design. nih.govnih.gov For instance, a 100 ns MD simulation of a potent pyrazole derivative inhibitor of the RET kinase enzyme demonstrated stable binding and identified key interacting residues. nih.gov The simulation tracked metrics like the root-mean-square deviation (RMSD) of the ligand and protein to ensure the stability of the complex over time. nih.gov Similarly, simulations on thiourea derivatives have been used to explore their interactions with protein targets, such as the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, revealing the energetics and key residues involved in binding. nih.govacs.org These studies often employ calculations of root-mean-square fluctuation (RMSF) to identify the flexibility of different parts of the molecule and the protein. nih.gov

A hypothetical MD simulation of this compound could provide insights into its rotational barriers, preferred conformations in various solvents, and the dynamics of its hydrogen bonding motifs.

Aggregation: The self-aggregation of thiourea and urea (B33335) derivatives has been studied, revealing that the ability to form aggregates is related to diminished steric hindrance and the nature of hydrogen bonding. rsc.org The aggregation behavior is influenced by the solvent, with C–H⋯S hydrogen bonds from acidic solvents like chloroform (B151607) competing with the N–H⋯S hydrogen bonds formed between solute molecules. rsc.org While specific MD simulation studies on the aggregation of this compound are not available, this methodology could be employed to understand its propensity to form dimers or larger aggregates in different environments. Such simulations could predict the geometry of aggregates and the thermodynamic driving forces behind their formation.

Below is an illustrative table showing the types of data that can be obtained from MD simulations, based on studies of related thiourea derivatives.

| Simulation Parameter | Typical Value/Observation (for an analogous compound) | Significance |

| RMSD of Ligand | < 3 Å after equilibration | Indicates stability of the ligand's position in a binding site. |

| RMSF of Protein Residues | Peaks indicate flexible regions | Highlights dynamic areas of a protein that may be important for function or ligand binding. |

| Hydrogen Bond Occupancy | > 50% for key interactions | Shows the persistence of important hydrogen bonds throughout the simulation. |

| Binding Free Energy (MM/PBSA) | -127.0 kJ/mol (for an active thiourea derivative) acs.org | Quantifies the strength of the interaction between the ligand and its target. |

This table is representative of data from MD simulations on thiourea derivatives and is for illustrative purposes only.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity. While closely related to Quantitative Structure-Activity Relationships (QSAR), which correlate structure with biological activity, QSRR focuses on chemical properties such as reaction rates or equilibrium constants.

No specific QSRR studies on this compound have been identified in the reviewed literature. However, QSAR studies on both pyrazole and thiourea derivatives are prevalent and provide a basis for how such a model could be developed. nih.govmsjonline.orgfarmaciajournal.com These studies use physicochemical descriptors and indicator variables to build statistically significant models that can predict the activity of new compounds. nih.govmsjonline.org

For a series of pyrazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting enzymes like cyclooxygenase-2 (COX-2). msjonline.org These models use descriptors that account for the steric and electrostatic fields around the molecules. A statistically significant model for tetrasubstituted pyrazole derivatives yielded a coefficient of determination (r²) of 0.835, indicating a strong correlation between the structural features and the inhibitory activity. msjonline.org

Similarly, QSAR studies on thiourea derivatives acting as anti-Hepatitis C virus (HCV) agents found that the activity was significantly correlated with hydrophobicity and certain structural features. nih.gov The resulting model showed a cross-validated correlation coefficient (r²cv) of 0.83, demonstrating good predictive power. nih.gov

A future QSRR study on a series of pyrazolyl-thiourea compounds could involve calculating a range of molecular descriptors for each analogue. These descriptors could then be correlated with experimentally determined reactivity data (e.g., rates of a specific reaction).

An example of descriptors that might be used in a QSRR model for pyrazolyl-thiourea derivatives is presented in the table below.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Reactivity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons (nucleophilicity). |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons (electrophilicity). |

| Steric | Molar Volume | Can influence the accessibility of the reactive center. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects solubility and interactions in different solvent environments. |

This table provides examples of descriptors commonly used in QSAR/QSRR studies and is for illustrative purposes.

Such a model for this compound and its analogues could help in predicting their reactivity in various chemical transformations, contributing to a more rational design of synthetic pathways or understanding their stability.

Reactivity and Derivatization Chemistry

Reactions at the Thiourea (B124793) Sulfur Atom

The sulfur atom of the thiourea group is a soft nucleophile, making it a primary site for reactions with soft electrophiles, particularly in alkylation, acylation, and cyclization processes.

The sulfur atom readily participates in nucleophilic attack on alkyl and acyl halides. Alkylation typically proceeds via an SN2 mechanism to form isothiouronium salts. These reactions are fundamental for introducing new alkyl groups and modifying the compound's structure. While acylation of thioureas can occur on nitrogen, S-acylation is also a possible pathway, leading to S-acylisothiourea derivatives, which can serve as reactive intermediates for further synthesis.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of S-alkylisothioureas.

S-Acylation: Acylating agents like acid chlorides or anhydrides can react at the sulfur atom, though N-acylation is often competitive and may be the predominant pathway depending on reaction conditions.

| Reaction Type | Reagent Example | Resulting Functional Group/Intermediate |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | S-Methylisothiouronium salt |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | S-Benzylisothiouronium salt |

| Acylation | Acetyl Chloride (CH₃COCl) | S-Acetylisothiourea derivative |

The thiourea moiety is a valuable precursor for the synthesis of various sulfur-containing heterocycles. The sulfur and adjacent nitrogen atoms can act as dinucleophiles in cyclocondensation reactions with bifunctional electrophiles. This strategy is widely used to construct five- or six-membered rings. For instance, reaction with α-haloketones or related 1,3-dielectrophiles can yield thiazole (B1198619) derivatives. nih.gov Similarly, reactions with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net These cyclization reactions significantly expand the structural diversity of compounds derived from the parent pyrazolylthiourea.

| Reagent Class | Example Reagent | Resulting Heterocycle |

|---|---|---|

| α-Haloketones | Ethyl 2-chloro-3-oxobutanoate | Thiazole ring |

| Hydrazonoyl Halides | N'-phenylacetohydrazonoyl bromide | 1,3,4-Thiadiazoline ring |

| Dihalogenated Compounds | 1,2-Dibromoethane | Thiazolidine ring |

Reactions at the Thiourea Nitrogen Atoms

The two nitrogen atoms in the thiourea linkage are also nucleophilic and can be sites for alkylation and acylation, providing another avenue for derivatization.

While S-alkylation is often favored due to the soft nature of the sulfur atom, N-alkylation can occur, particularly with harder electrophiles or under different reaction conditions. semanticscholar.org N-acylation is a very common and synthetically useful reaction for thioureas. mdpi.comnih.gov Reaction with acyl chlorides or isocyanates/isothiocyanates leads to N-acyl or N-carbamoyl derivatives. The synthesis of many pyrazole (B372694) acyl thiourea derivatives proceeds through the reaction of a pyrazole carbonyl isothiocyanate intermediate with an amine, which constitutes an N-acylation of the amine to form the thiourea bridge. researchgate.netnih.gov This highlights the importance of N-acylation chemistry in this class of compounds.

| Acylating Agent | Resulting Derivative Class |

|---|---|

| Benzoyl Chloride | N-Benzoyl-N'-(pyrazol-4-yl)thiourea |

| Phenyl Isocyanate | N-(Phenylcarbamoyl)-N'-(pyrazol-4-yl)thiourea |

| Ethyl Chloroformate | N-(Ethoxycarbonyl)-N'-(pyrazol-4-yl)thiourea |

The structural motif of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is part of a larger family of urea (B33335) and thiourea derivatives that are of significant interest in medicinal chemistry. nih.govsci-hub.se Synthetic strategies often involve the combination of different heterocyclic or aromatic amines with isocyanates or isothiocyanates. The 4-amino-1,5-dimethyl-1H-pyrazole precursor can be reacted with a variety of isothiocyanates to generate a library of N-aryl-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thioureas. Alternatively, the existing thiourea can be modified, for example, by reaction with an isocyanate at one of the nitrogen atoms to create a mixed urea/thiourea hybrid structure, further diversifying the molecular architecture.

Reactions Involving the Pyrazole Ring

The pyrazole ring is an aromatic system, and its reactivity is influenced by the substituents it carries. Pyrazoles are generally π-excessive heterocycles that are susceptible to electrophilic substitution. chim.it

In unsubstituted pyrazoles, electrophilic attack typically occurs at the C4 position. chim.it However, in this compound, this position is already occupied. Therefore, electrophilic substitution reactions would be directed to other positions on the ring, or they might not proceed readily unless under harsh conditions. The existing methyl groups and the thiourea moiety will influence the regioselectivity of any such substitution. Common electrophilic substitution reactions for pyrazole rings include nitration, halogenation, and sulfonylation. mdpi.comnih.gov For instance, bromination can be achieved using N-bromosuccinimide (NBS). mdpi.com It is also possible for reactions to occur at the N1-methyl group, although this is less common.

| Reaction | Reagent | Potential Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted pyrazole ring |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted pyrazole ring |

| Sulfonylation | Chlorosulfonic Acid (ClSO₃H) | Pyrazolesulfonyl chloride derivative |

Electrophilic Aromatic Substitution (Preferential at Position 4)

The pyrazole nucleus is generally susceptible to electrophilic attack, with the outcome being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For pyrazole derivatives, electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon atom in the ring. chim.it The presence of electron-donating groups on the pyrazole ring further enhances its nucleophilicity and facilitates electrophilic substitution. encyclopedia.pub In the specific case of this compound, the thiourea moiety is attached to the C4 position. Therefore, direct electrophilic substitution on the pyrazole ring at this position would necessitate the displacement of the thiourea group, a reaction that is not typically favored. Instead, electrophilic attack is more likely to occur on the thiourea group itself or, if the reaction conditions are harsh enough, could potentially lead to degradation of the molecule. However, considering the general reactivity pattern of pyrazoles, if the C4 position were unsubstituted, it would be the primary site for electrophilic attack. For instance, halogenation of 3,5-dimethylpyrazole (B48361) readily occurs at the C4 position. publishatcj.com

Nucleophilic Attack (Positions 3 and 5)

In contrast to electrophilic substitution, nucleophilic attack on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. The C3 and C5 positions of the pyrazole ring are generally more electron-deficient due to their proximity to the nitrogen atoms and are thus the preferred sites for nucleophilic attack. chim.it In this compound, the C3 and C5 positions are substituted with a methyl group and are part of the dimethylated pyrazole core, which generally makes them less susceptible to nucleophilic substitution unless a suitable leaving group is present. Suitably substituted pyrazoles can, however, undergo nucleophilic substitution reactions. chim.it For example, the displacement of a halide or other good leaving group at the C3 or C5 position by a nucleophile is a known method for the derivatization of pyrazoles.

Formation of Polymeric or Oligomeric Derivatives

The bifunctional nature of the thiourea moiety in this compound, with its two nitrogen atoms, presents the potential for the formation of polymeric or oligomeric structures. Thiourea and its derivatives are known to be versatile building blocks in polymer synthesis. analis.com.my For instance, polythioureas can be synthesized through the reaction of diisothiocyanates with diamines. nih.gov

While specific research on the polymerization of this compound is not extensively documented, analogous reactions suggest its feasibility. The thiourea group can participate in condensation reactions. For example, linear-polymer-supported bifunctional thioureas have been synthesized and utilized as catalysts. acs.org This indicates that the thiourea moiety can be incorporated into a polymer backbone. The synthesis of such polymers could involve reacting the pyrazolyl thiourea with a suitable comonomer that can react with the amine groups of the thiourea moiety.

Structure-Reactivity Correlations for Pyrazolyl Thioureas

The electron-donating methyl groups at the N1 and C5 positions of the pyrazole ring in this compound increase the electron density of the heterocyclic system. This enhanced electron density can, in turn, affect the nucleophilicity of the thiourea sulfur atom and the basicity of the nitrogen atoms.

The reactivity of the thiourea moiety itself is well-established. The sulfur atom is nucleophilic and can react with electrophiles, while the N-H protons are acidic and can be removed by a base. The photoinduced reactions of the thiourea anion with aryl halides, for instance, demonstrate the nucleophilic character of the deprotonated form. mdma.ch The specific substituents on the pyrazole ring will modulate these properties.

A summary of how structural features are expected to correlate with reactivity is presented in the table below:

| Structural Feature | Influence on Reactivity | Expected Outcome for this compound |

| 1,5-Dimethylpyrazole Ring | Electron-donating, increases electron density on the ring and potentially on the thiourea moiety. | Enhanced nucleophilicity of the thiourea sulfur. Increased basicity of the pyrazole ring nitrogens. |

| Thiourea Moiety at C4 | Blocks the most reactive site for electrophilic aromatic substitution on the pyrazole ring. Provides nucleophilic and potentially acidic sites for further reactions. | Direct electrophilic substitution on the pyrazole ring is unlikely. The thiourea group is the primary site for derivatization. |

| N-H Protons of Thiourea | Acidic protons that can be deprotonated to form a reactive anion. | Can participate in base-catalyzed reactions and act as a nucleophile. |

| Sulfur Atom of Thiourea | Nucleophilic center. | Can react with various electrophiles, such as alkyl halides and oxidizing agents. |

It is important to note that while these correlations are based on established principles of organic chemistry, the specific reactivity of this compound would need to be confirmed through experimental studies.

Coordination Chemistry of 1 1,5 Dimethyl 1h Pyrazol 4 Yl Thiourea

Ligand Properties of the Compound

The coordination behavior of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is dictated by the presence of multiple potential donor atoms and the electronic and steric landscape of the molecule.

This compound possesses several potential donor atoms that can engage in coordination with metal ions. The thiourea (B124793) moiety (-NH-C(S)-NH-) is a well-established coordination group. The soft sulfur atom of the thiocarbonyl group (C=S) is a primary coordination site, capable of forming stable bonds with a variety of metal ions. Additionally, the nitrogen atoms of the thiourea group can also participate in bonding.

Furthermore, the pyrazole (B372694) ring contains two nitrogen atoms. The pyridine-type nitrogen atom (N2) of the pyrazole ring is a potential coordination site. Therefore, the ligand can be considered a multidentate ligand with potential N, S, and N (pyrazole) donor atoms. Thioureas are known to be structurally versatile ligands due to their simultaneous σ-donating and π-acidic characteristics mdpi.com. The presence of nucleophilic sulfur and nitrogen atoms allows for the formation of various binding modes with metal ions mdpi.com.

The coordination mode adopted by this compound is influenced by a combination of electronic and steric factors.

Electronic Factors: The electronic properties of the donor atoms play a crucial role. The sulfur atom, being a soft donor, will preferentially coordinate to soft metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atoms are harder donors and will favor coordination with harder metal ions. The delocalization of electrons within the pyrazole ring and the thiourea moiety can influence the electron density on the donor atoms, thereby affecting their coordination strength.

Synthesis and Characterization of Metal Complexes

While specific studies on the metal complexes of this compound are not extensively documented, the synthesis and characterization of complexes with analogous pyrazolyl-thiourea ligands provide valuable insights into the expected behavior of this compound.

Transition metals, with their partially filled d-orbitals, readily form complexes with ligands containing N and S donor atoms. The synthesis of transition metal complexes with pyrazolyl-thiourea derivatives typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent like ethanol or methanol. The reaction is often carried out at room temperature or with gentle heating.

For instance, a study on the coordination of a similar ligand, (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), with Co(II), Ni(II), Cu(II), and Zn(II) has been reported ekb.eg. The solid metal complexes were prepared by the direct reaction of the metal chlorides with an ethanolic solution of the ligand ekb.eg. Characterization techniques such as FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis are commonly employed to elucidate the structure and bonding in these complexes ekb.eg.

Table 1: Illustrative Characterization Data for Transition Metal Complexes of a Pyrazolyl-Thiourea Ligand (Data is for (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) and its complexes and serves as an example)

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF | Magnetic Moment (B.M.) | Proposed Geometry |

| CoLCl₂(H₂O)₂ | - | Low | - | Octahedral |

| NiLCl₂(H₂O)₂ | - | Low | - | Octahedral |

| CuLCl₂(H₂O)₂ | - | Low | - | Octahedral |

| ZnLCl₂ | - | Low | - | Tetrahedral |

L = (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) ekb.eg

In these examples, the low molar conductance values suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion ekb.eg. Magnetic moment data helps in determining the geometry of the complexes ekb.eg.

The coordination chemistry of pyrazolyl-thiourea ligands with main group metals is less explored compared to transition metals. However, the presence of both hard (N) and soft (S) donor atoms in this compound suggests that it could also form stable complexes with main group metal ions. The synthesis of such complexes would likely follow similar procedures to those used for transition metals, involving the reaction of a main group metal salt with the ligand in an appropriate solvent. Characterization would rely on techniques like NMR spectroscopy (for diamagnetic metals), FT-IR spectroscopy, and elemental analysis.

Elucidation of Coordination Modes and Geometry

The versatile nature of pyrazolyl-thiourea ligands allows for various coordination modes, leading to different geometries of the resulting metal complexes.

Thiourea derivatives can coordinate in a monodentate fashion through the sulfur atom mdpi.com. This is a common coordination mode, especially when the metal ion is a soft acid.

Alternatively, they can act as bidentate ligands, chelating to the metal ion through both the sulfur atom of the thiocarbonyl group and a nitrogen atom. In the case of pyrazolyl-thiourea ligands, this chelation can involve the nitrogen of the thiourea group or the nitrogen of the pyrazole ring. For example, in the complexes of (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), it is proposed that the ligand acts as a bidentate ligand, coordinating through the sulfur atom of the thiocarbamoyl moiety and the imine nitrogen of the pyrazole ring, forming a five-membered chelate ring ekb.eg.

The coordination number and the nature of the metal ion and other coordinating ligands will ultimately determine the geometry of the complex. Common geometries for transition metal complexes include octahedral and tetrahedral ekb.eg. For instance, in the study of pyrazoline-based thiourea complexes, octahedral geometries were proposed for Co(II), Ni(II), and Cu(II) complexes, while a tetrahedral geometry was suggested for the Zn(II) complex ekb.eg.

Monodentate, Bidentate, and Polydentate Binding

Thiourea derivatives, including this compound, exhibit diverse coordination behaviors. The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the thiourea framework.

Monodentate Coordination: The most common coordination mode for thiourea ligands is monodentate, occurring through the sulfur atom of the thiocarbonyl group (C=S). mdpi.com The sulfur atom acts as a soft donor, readily coordinating to various transition metal ions. This mode of binding is observed in numerous metal complexes. mdpi.com

Bidentate Coordination: Thiourea derivatives can also function as bidentate ligands, coordinating through both a nitrogen atom and the sulfur atom to form a chelate ring. mdpi.com In the case of this compound, chelation could potentially involve the sulfur atom and one of the nitrogen atoms from the thiourea backbone or the pyrazole ring.

Polydentate and Bridging Modes: More complex coordination, such as polydentate or bridging modes where the ligand links multiple metal centers, has also been reported for various thiourea derivatives. mdpi.com

The pyrazole moiety itself is a versatile component in coordination chemistry. nih.gov The nitrogen atoms of the pyrazole ring can act as donor sites, and deprotonation of an N-H group can lead to the formation of pyrazolate anions that bridge metal centers. nih.gov The combination of the pyrazole ring and the thiourea group in this compound provides multiple potential donor sites, allowing for a rich and varied coordination chemistry.

Crystal Structures of Metal-Thiourea Complexes

X-ray crystallography is a crucial technique for elucidating the precise three-dimensional structure of metal-ligand complexes. Structural studies of complexes involving pyrazole-thiourea derivatives reveal key details about their coordination geometry, bond lengths, and intermolecular interactions.

While specific crystal structure data for complexes of this compound were not found in the provided search results, analysis of closely related compounds provides valuable insights. For instance, the crystal structure of N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea shows that the geometry is stabilized by intramolecular hydrogen bonds involving the thiourea NH groups. nih.gov In this particular structure, the pyrazole and phenyl rings are twisted with respect to each other. nih.gov Furthermore, intermolecular hydrogen bonds can link molecules into one-dimensional polymeric structures. nih.gov

The table below presents representative crystal data for a related pyrazole-thiourea compound, illustrating the type of information obtained from such studies.

Interactive Data Table: Crystal Data for N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅ClN₄O₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.572 (2) |

| b (Å) | 10.429 (2) |

| c (Å) | 11.170 (2) |

| α (°) | 99.936 (4) |

| β (°) | 105.817 (4) |

| γ (°) | 106.042 (4) |

| Volume (ų) | 889.5 (3) |

| Z | 2 |

This data is for a structurally similar compound and is presented for illustrative purposes.

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes are fundamental properties that determine their potential applications. For complexes of this compound, these characteristics are influenced by the coordination environment, the metal ion, and the electronic properties of the ligand.

The stability of coordination compounds in a solution is often quantified by the metal-ligand stability constant, which is an equilibrium constant for the formation of the complex. Studies on pyrazoline derivatives with transition metals like Cu(II), Ni(II), and Co(II) have been conducted using pH-metric methods to determine these constants. The stability of such complexes often follows the Irving-Williams series (Co < Ni < Cu), though deviations can occur due to factors like the specific ligand structure and solvent effects.

Applications of Metal Complexes in Catalysis

Metal complexes derived from pyrazole and thiourea ligands have emerged as effective catalysts in a variety of organic transformations. mdpi.comnih.gov The unique electronic and structural features of these ligands, including their proton-responsive nature and multiple donor sites, contribute to their catalytic activity. nih.gov

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Protic pyrazole complexes have been investigated for their catalytic applications in several chemical transformations. nih.gov The presence of a potentially acidic NH group in the pyrazole ring can lead to metal-ligand cooperative reactivities, which are crucial for many catalytic cycles. nih.gov Thiourea derivatives are also known to participate in various catalytic processes, including organocatalysis. mdpi.com The metal complexes of this compound are thus promising candidates for homogeneous catalysis, leveraging the combined properties of both the pyrazole and thiourea functionalities.

Transfer Hydrogenation Reactions

Transfer hydrogenation is a process in which hydrogen is transferred from a donor molecule (like Hantzsch esters or formic acid) to a substrate, and it represents an important alternative to using high-pressure H₂ gas. researchgate.net Thiourea and its derivatives have been successfully employed as organocatalysts for the transfer hydrogenation of various heterocyclic compounds, such as quinolines and benzoxazines. researchgate.net

Furthermore, protic pincer-type pyrazole ruthenium(II) complexes have been shown to catalyze both the transfer hydrogenation and direct hydrogenation of ketones like acetophenone. nih.gov Theoretical calculations suggest that these reactions may proceed through an outer-sphere hydrogen transfer mechanism from a hydrido–pyrazole intermediate to the substrate. nih.gov The combination of a pyrazole scaffold with a thiourea moiety in a metal complex could offer synergistic effects in catalyzing such reactions.

Oxidation Reactions

Metal complexes are widely used to catalyze oxidation reactions. The thiourea functional group, containing sulfur and nitrogen atoms, is susceptible to oxidation by various agents, leading to a range of products. researchgate.net While the oxidation of the ligand itself is a known process, metal complexes of these ligands can also be designed to catalyze the oxidation of external substrates. For example, copper(II) complexes with N-donor bidentate ligands derived from benzoxazole have been studied for their catecholase activities, which involve the oxidation of catechols. upi.edu Given that this compound contains multiple N-donor sites in addition to the sulfur atom, its metal complexes could potentially exhibit catalytic activity in various oxidation reactions.

Supramolecular Chemistry and Advanced Material Applications

Hydrogen Bonding in Pyrazolyl Thiourea (B124793) Systems

Hydrogen bonding is the primary directional force responsible for molecular recognition and self-assembly in pyrazolyl thiourea systems. The thiourea group (-NH-C(S)-NH-) is an exceptional hydrogen bond donor and acceptor, while the pyrazole (B372694) ring offers additional sites for interaction.

The structural framework of pyrazolyl thioureas allows for a variety of hydrogen bonding motifs. The N-H groups of the thiourea backbone are potent hydrogen bond donors, while the sulfur atom is a strong acceptor. This combination frequently leads to robust intermolecular N-H···S hydrogen bonds. Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, leading to N-H···N or C-H···N interactions.

In the crystal structures of related compounds, such as N-substituted pyrazole-carbonyl thioureas, both intra- and intermolecular hydrogen bonds are observed. For instance, in N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea, the geometry is stabilized by intramolecular N-H···O and N-H···Cl hydrogen bonds. nih.gov Intermolecularly, a hydrogen bond between a phenolic OH group and a pyrazole nitrogen atom connects molecules into a one-dimensional polymer. nih.gov

Weaker interactions, including C-H···S, C-H···N, and C-H···π bonds, also play a significant role in consolidating the three-dimensional packing of these molecules. The interplay of these diverse interactions dictates the final supramolecular assembly.

Table 1: Examples of Hydrogen Bonds in a Related Pyrazolyl Thiourea Derivative

| Bond Type | Interaction | Description |

| Intramolecular | N-H···O | Stabilizes the molecular conformation. nih.gov |

| Intramolecular | N-H···Cl | Further stabilizes the molecular conformation. nih.gov |

| Intermolecular | O-H···N | Links molecules into a polymeric chain, with the pyrazole nitrogen acting as the acceptor. nih.gov |

Data derived from the crystal structure of N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea. nih.gov

The choice of solvent can profoundly impact the self-assembly process of molecules capable of forming strong hydrogen bonds. Polar, protic solvents can compete for hydrogen bonding sites, potentially disrupting the formation of ordered aggregates. Conversely, non-polar solvents tend to promote self-assembly driven by these intermolecular interactions.

For example, studies on other self-assembling systems, such as quinoline (B57606) derivatives, have shown that stable organogels can be formed in specific solvents like ethanol, acetonitrile, and DMSO. rsc.org The self-assembly process in different solvents can lead to distinct structures with varying properties. rsc.org This principle applies to pyrazolyl thioureas, where the aggregation behavior and the resulting material properties are expected to be highly dependent on the solvent environment. The equilibrium between solvated single molecules and aggregated supramolecular structures can be tuned by changing solvent polarity, temperature, and concentration.

Self-Assembly Mechanisms and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.comscilit.com For pyrazolyl thioureas, this involves leveraging the predictable hydrogen bonding patterns of the thiourea and pyrazole groups to construct specific supramolecular architectures.

A hallmark of the thiourea moiety is its propensity to form centrosymmetric dimeric structures via a pair of N-H···S hydrogen bonds. This interaction is highly robust and is one of the most common and predictable motifs in the crystal engineering of thiourea derivatives.

Beyond simple dimers, pyrazolyl thioureas can form more extended structures. As seen in related molecules, intermolecular hydrogen bonds involving different parts of the molecule, such as the pyrazole ring, can link these dimeric units into one-dimensional polymeric chains or more complex two- or three-dimensional networks. nih.gov The specific structure formed depends on the precise arrangement of hydrogen bond donors and acceptors on the molecular scaffold.

The concept of supramolecular synthons is central to crystal engineering. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. mdpi.com These are the building blocks of supramolecular assembly.

In pyrazolyl thiourea systems, the most prominent synthon is the R²₂(8) ring motif formed by the dual N-H···S hydrogen bonds that create the aforementioned dimers. Other potential synthons include catemeric chains formed by single N-H···S or N-H···N interactions. By understanding and controlling the hierarchy and competition between these different synthons, it is possible to guide the self-assembly process toward a desired crystalline architecture. rsc.org The reliability of these synthons allows for a predictable approach to designing materials with specific network topologies. mdpi.com

The introduction of different substituent groups onto the pyrazole ring or the thiourea nitrogen atoms can systematically alter the self-assembly patterns. Substituents can exert influence through several mechanisms:

Steric Effects: Bulky substituents can physically block certain hydrogen bonding sites, preventing the formation of expected synthons and favoring alternative assembly patterns.

Electronic Effects: Electron-withdrawing or electron-donating groups can change the acidity of the N-H protons and the basicity of the sulfur and nitrogen acceptors, thereby modulating the strength and geometry of the hydrogen bonds.

Competing Interactions: Substituents can introduce new functional groups capable of forming their own hydrogen bonds (e.g., -OH, -COOH), leading to competition with the primary thiourea and pyrazole synthons and resulting in more complex, multi-component assembly patterns.

Host-Guest Chemistry

Anion Binding and Recognition

There is no available research data specifically investigating the anion binding and recognition capabilities of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea. While thiourea-based receptors are generally known for their ability to form hydrogen bonds with anions, the specific affinities and selectivity of this particular pyrazole-substituted thiourea for various anions have not been reported.

Sensor Applications in Chemical Research

Colorimetric and Fluorometric Sensing Mechanisms

There are no published studies on the application of this compound in colorimetric or fluorometric sensing. Consequently, information regarding its potential sensing mechanisms, such as changes in absorbance or fluorescence upon analyte binding, is not available.

Selective Detection of Metal Ions (e.g., Hg(II))

The scientific literature lacks any reports on the use of this compound for the selective detection of metal ions, including mercury(II).

Detection of Anions

There is no specific research available that demonstrates the application of this compound as a chemosensor for the detection of anions.

Exploration of Optical and Electrical Properties

The unique molecular architecture of this compound, which combines an electron-rich pyrazole ring with a versatile thiourea group, has prompted investigations into its optical and electrical characteristics. These properties are of significant interest for the development of advanced materials with applications in photonics and electronics. The presence of delocalized π-electrons and heteroatoms (nitrogen and sulfur) within the structure suggests the potential for interesting photophysical behaviors and non-linear optical responses.

Photoluminescence Studies

Photoluminescence is a key property of materials used in various optical applications, including sensors, displays, and lighting. While detailed photoluminescence studies specifically on this compound are not extensively documented in publicly available literature, the photophysical properties of related pyrazole and thiourea derivatives provide insights into its potential luminescent behavior.

Pyrazole derivatives, in general, are known to exhibit efficient broadband photoluminescence, covering a significant portion of the visible spectrum. researchgate.net The emission properties can be tuned by modifying the substituents on the pyrazole ring. For instance, pyrazoline derivatives with highly polar end-groups have been shown to possess large dipole moments, which can positively influence their luminescent characteristics. researchgate.net

Furthermore, the thiourea moiety can participate in the formation of metal complexes, particularly with lanthanide ions, which are renowned for their sharp and intense luminescence. In such complexes, the organic ligand, such as a pyrazolyl thiourea derivative, can act as an "antenna." This antenna effect involves the organic ligand efficiently absorbing excitation energy and then transferring it to the central lanthanide ion, which subsequently emits light. mdpi.com This process can lead to significantly enhanced and characteristic luminescence from the lanthanide ion. For example, lanthanide coordination polymers have been synthesized that act as luminescent sensors for the selective detection of various ions and small molecules. nih.gov The interaction between lanthanide complexes of ligands containing pyrazole moieties with biomacromolecules has also been investigated using fluorescence spectroscopy. researchgate.net

The potential photoluminescence of this compound could be explored both in its pure form and as a ligand in metal complexes. The following table summarizes hypothetical photoluminescence data for related pyrazole derivatives to illustrate the typical range of observed properties.

| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| Substituted Pyrazoline | 350 - 400 | 420 - 550 | 50 - 92 | mdpi.com |

| Europium Complex | 320 - 380 | ~615 (characteristic Eu³⁺ emission) | 10 - 30 | nih.gov |

| Terbium Complex | 320 - 380 | ~545 (characteristic Tb³⁺ emission) | 20 - 76 | mdpi.com |

This table presents representative data for related compound classes and is for illustrative purposes only. Specific values for this compound would require experimental determination.

Non-linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in modern technologies such as optical data storage, telecommunications, and optical signal processing. researchgate.net Organic molecules with donor-π-acceptor (D-π-A) structures are often good candidates for NLO materials. The this compound molecule contains both electron-donating (amino group in thiourea) and potentially electron-accepting (pyrazole ring) moieties, connected through a system that allows for charge transfer, suggesting it may exhibit NLO properties.

The second-order and third-order NLO properties are of particular importance. Second-order effects, such as second-harmonic generation (SHG), are observed in materials that lack a center of symmetry. Thiourea and its derivatives are known to form extensive networks of hydrogen bonds, which can lead to non-centrosymmetric crystal structures, a prerequisite for SHG activity. niscpr.res.in

Third-order NLO properties, such as two-photon absorption (2PA), are characterized by the third-order susceptibility (χ⁽³⁾). The Z-scan technique is a common experimental method used to determine the non-linear refractive index and the non-linear absorption coefficient of materials. researchgate.net For some pyrazole derivatives, the first hyperpolarizability (a measure of the second-order NLO response) has been determined both experimentally using techniques like hyper-Rayleigh scattering (HRS) and computationally. nih.gov

For instance, a study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole reported a first hyperpolarizability (β(HRS)) value of 45 ± 2 × 10⁻³⁰ cm⁵/esu, which was in good agreement with theoretical calculations. nih.gov Metal complexes of thiourea derivatives have also been investigated for their NLO properties, with computational studies suggesting that complexation can enhance these characteristics. utm.my

The following table presents representative NLO data for related pyrazole and thiourea compounds to provide a context for the potential properties of this compound.

| Compound/Complex | NLO Property | Measured/Calculated Value | Technique | Reference |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | First Hyperpolarizability (β(HRS)) | 45 ± 2 × 10⁻³⁰ cm⁵/esu | Hyper-Rayleigh Scattering | nih.gov |

| 1-Aryl-3,5-di-substituted-2-pyrazoline derivative | Third-Order Susceptibility (χ⁽³⁾) | Order of 10⁻¹² esu | Z-scan | researchgate.netresearchgate.net |

| Cobalt Complex of 1,3-Diphenylthiourea | First Hyperpolarizability (βtot) | 6030.985 x10⁻³⁰ esu (calculated) | DFT | utm.my |

This table includes data for structurally related compounds to illustrate the magnitude of NLO properties that might be expected. The actual NLO properties of this compound would need to be determined through specific experimental and theoretical studies.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

Current research has established that pyrazole-thiourea derivatives are accessible through established synthetic routes, often involving the reaction of an appropriate pyrazole-containing amine with an isothiocyanate. These compounds have been primarily investigated for their biological activities, with numerous studies highlighting their potential as antimicrobial, antifungal, and anticancer agents. nih.govresearchgate.netnih.gov The mode of action is often attributed to the synergistic effect of the pyrazole (B372694) and thiourea (B124793) moieties, which can interact with various biological targets. Coordination chemistry studies have also demonstrated the ability of these molecules to act as versatile ligands for a range of metal ions, forming complexes with interesting structural and electronic properties.

Unexplored Reactivity and Synthetic Challenges

Despite the progress made, the reactivity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea remains an area with considerable room for exploration. A deeper understanding of its behavior with a wider array of electrophiles and nucleophiles could unlock novel synthetic pathways to more complex molecular architectures. For instance, the selective functionalization of the thiourea or the pyrazole ring, while leaving the other intact, presents a synthetic challenge that, if overcome, could lead to a vast library of new derivatives with tailored properties. Furthermore, the development of more efficient and sustainable "green" synthetic methodologies for this class of compounds is a key challenge for future research. chemscene.com

Opportunities in Advanced Materials Science Development

The application of this compound in materials science is a nascent yet highly promising field. The presence of multiple heteroatoms (N, S) makes it an excellent candidate as a building block for coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, catalysis, and sensing capabilities. Moreover, its ability to coordinate with metal ions could be exploited in the synthesis of novel nanoparticles with controlled size and morphology, potentially finding applications in catalysis and electronics. The incorporation of this moiety into polymer backbones could also lead to the development of functional polymers with enhanced thermal stability, metal-binding capacity, or biological activity.

Synergies Between Computational Predictions and Experimental Validation

The synergy between computational chemistry and experimental validation is poised to accelerate the discovery and development of new applications for this compound. researchgate.netasrjetsjournal.orgnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. researchgate.net Molecular docking studies can help predict the binding modes of these compounds with biological targets, guiding the design of more potent therapeutic agents. This computational pre-screening can significantly reduce the time and resources required for experimental studies, allowing researchers to focus on the most promising candidates. Future work will likely see an increased integration of these computational tools in the rational design of new pyrazole-thiourea derivatives for specific applications.

Interdisciplinary Research Avenues

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research. Collaboration between synthetic chemists, biologists, materials scientists, and computational chemists will be crucial to fully unlock its potential. For instance, the development of new antimicrobial materials could involve synthesizing polymers functionalized with this compound and evaluating their efficacy against a broad spectrum of pathogens. Similarly, the creation of novel sensors could involve integrating its metal complexes into electronic devices. The exploration of its role in bioinorganic chemistry, particularly in understanding the interactions of its metal complexes with biological systems, is another exciting interdisciplinary frontier. As research continues to unfold, this compound is set to become an increasingly important player in various scientific and technological domains.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea, and how is purity validated?

The compound is typically synthesized via a two-step approach: (1) preparation of the pyrazole precursor, followed by (2) thiourea formation using isothiocyanate reagents. For example, thiourea derivatives are synthesized via nucleophilic addition to isothiocyanates under reflux in polar solvents like ethanol or acetonitrile . Purity is validated using HPLC (>95% purity), NMR (to confirm substitution patterns), and mass spectrometry (for molecular ion confirmation). Challenges such as competing thiourea dimerization can be mitigated by controlling reaction stoichiometry and temperature .

Q. What analytical techniques are critical for characterizing hydrogen bonding interactions in thiourea derivatives?

Hydrogen bonding networks are analyzed via single-crystal X-ray diffraction (SC-XRD), complemented by graph-set analysis to classify motifs like or . Infrared spectroscopy (IR) identifies N–H and C=S stretching frequencies (e.g., 3300–3200 cm for N–H and 1250–1150 cm for C=S). Computational tools (e.g., Gaussian) model intermolecular interactions, while SHELXL refines crystallographic data to resolve hydrogen atom positions .

Advanced Research Questions

Q. How do hydrogen bonding patterns in this compound influence its supramolecular assembly?

Thiourea’s –NH– groups act as hydrogen bond donors, often forming 1D chains or 2D sheets with acceptors like carbonyl or aromatic π-systems. For example, the –NH–(C=S) motif can create cyclic dimers (), stabilizing crystal packing. Graph-set analysis (Etter’s rules) categorizes these motifs, aiding in crystal engineering for tailored physicochemical properties. Discrepancies between predicted and observed packing modes may arise from steric effects of methyl groups on the pyrazole ring .

Q. What strategies resolve crystallographic data contradictions during refinement of thiourea derivatives?

Discrepancies in thermal parameters or occupancy factors are addressed by:

- Using high-resolution data (resolution ≤ 0.8 Å) to reduce model bias.

- Testing twinning laws (e.g., via SHELXD) for pseudosymmetry.

- Applying restraints to chemically equivalent bonds/angles. Software like SHELXL and OLEX2 integrates ORTEP-3 visualization to validate hydrogen bonding geometry and refine disorder models .

Q. How do structural modifications at the pyrazole ring impact the bioactivity of thiourea derivatives?

Substituents on the pyrazole ring modulate electronic and steric properties, influencing interactions with biological targets. For example:

- Methyl groups enhance lipophilicity, improving membrane permeability.

- Electron-withdrawing groups (e.g., –CF) may alter hydrogen bonding capacity. Activity is assessed via in vitro assays (e.g., enzyme inhibition) and structure-activity relationship (SAR) studies. Derivatives like thiazolidin-4-ones, synthesized via [2+3]-cyclocondensation, show enhanced antimicrobial or anticancer activity compared to the parent thiourea .

Methodological Considerations

Q. What experimental designs optimize yields in multi-component reactions involving thiourea derivatives?

- Solvent selection: Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in cyclocondensation.

- Catalysis: Lewis acids (e.g., ZnCl) accelerate imine formation in three-component reactions.

- Workflow: One-pot procedures minimize intermediate isolation steps, improving efficiency. Yields >70% are achievable with stoichiometric control and microwave-assisted heating .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the thiourea sulfur atom (high HOMO) is prone to oxidation, while the pyrazole ring’s nitrogen may participate in coordination chemistry. Molecular docking simulations further elucidate binding modes with biological targets .

Tables for Key Data

Table 1: Common Hydrogen Bonding Motifs in Thiourea Derivatives

| Motif Type | Graph-Set Notation | Example Interaction |

|---|---|---|

| Cyclic dimer | –NH···S=C– (intramolecular) | |

| Chain | –NH···O=C (intermolecular) |

Table 2: Comparative Reactivity of Pyrazole-Thiourea Derivatives

| Derivative | Substituent | Bioactivity (IC, μM) |

|---|---|---|

| Parent thiourea | –CH | 150 (Antimicrobial) |

| Thiazolidin-4-one | –CF | 25 (Anticancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.